3-Ethoxy-4-hydroxybenzaldehyde, also known as ethyl vanillin, is an organic compound with the molecular formula and a molar mass of approximately 166.17 g/mol. It is characterized by its sweet aroma, which is similar to that of vanilla, and is commonly used as a flavoring agent in food products and fragrances. The compound has a melting point of 74-77 °C and a boiling point of 285 °C, making it stable under various conditions. Its structure includes an ethoxy group () and a hydroxy group () attached to a benzaldehyde moiety, contributing to its chemical reactivity and biological activity .
Research indicates that 3-Ethoxy-4-hydroxybenzaldehyde exhibits various biological activities:
Several methods have been developed for synthesizing 3-Ethoxy-4-hydroxybenzaldehyde:
3-Ethoxy-4-hydroxybenzaldehyde is widely used in various industries:
Studies on the interactions of 3-Ethoxy-4-hydroxybenzaldehyde with biological systems have revealed insights into its mechanism of action:
Several compounds share structural similarities with 3-Ethoxy-4-hydroxybenzaldehyde. Here are a few notable examples:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| Vanillin | 4-Hydroxy-3-methoxybenzaldehyde | Natural flavoring agent; more common than ethyl vanillin |
| Ethyl Protocatechuic Aldehyde | 3-Ethoxy-4-hydroxybenzaldehyde derivative | Exhibits similar flavor properties but different reactivity |
| 4-Hydroxybenzaldehyde | Simple phenolic aldehyde | Lacks ethoxy group; more polar and less aromatic |
The uniqueness of 3-Ethoxy-4-hydroxybenzaldehyde lies in its ethoxy substitution, which enhances its lipophilicity compared to other similar compounds, resulting in distinct solubility and flavor characteristics. This makes it particularly valuable in flavoring applications where a strong vanilla-like taste is desired .